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Compound of Interest

Compound Name:
2-Chloro-6-methoxy-3-

phenylquinoline

CAS No.: 85274-57-3

Cat. No.: B1624022

Get Quote

Abstract & Strategic Overview
The quinoline scaffold is a privileged structure in drug discovery, serving as the core for

numerous antimalarial, anticancer, and anti-inflammatory agents. 2-Chloro-6-methoxy-3-
phenylquinoline is a critical intermediate; the 2-chloro functionality provides a versatile handle

for downstream diversification via nucleophilic aromatic substitution (

) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 3-
phenyl and 6-methoxy groups provide established structure-activity relationship (SAR) vectors.

While the Vilsmeier-Haack cyclization of acetanilides (Meth-Cohn synthesis) is a common route

to 2-chloroquinolines, it inherently introduces a formyl group at the C4 position (yielding 2-

chloro-3-phenylquinoline-4-carbaldehyde), which requires a subsequent, often low-yielding

decarbonylation step to remove.

To maximize efficiency and atom economy, this protocol details a Reductive Cyclization

Strategy. This route constructs the 3-phenyl-4-unsubstituted core directly from stable
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precursors, avoiding the formation of the C4-aldehyde byproduct entirely. The workflow

consists of two high-yielding steps:

Fe-Mediated Reductive Cyclization: Condensation of 5-methoxy-2-nitrobenzaldehyde with

ethyl phenylacetate to form the 2-quinolone core.

Deoxychlorination: Conversion of the lactam to the imidoyl chloride using phosphorus

oxychloride (

).

Retrosynthetic Analysis
The strategic disconnection relies on the 2-quinolone tautomer. By tracing the quinoline core

back to 5-methoxy-2-nitrobenzaldehyde and ethyl phenylacetate, we utilize the nitro group as a

latent nitrogen source. In situ reduction triggers an intramolecular condensation with the ester,

forming the lactam ring with perfect regiocontrol.

Figure 1: Retrosynthetic logic avoiding C4-formylation by utilizing a reductive cyclization

approach.

Detailed Experimental Protocol
Step 1: Synthesis of 6-Methoxy-3-phenylquinolin-2(1H)-
one
This step utilizes a "one-pot" reduction-condensation sequence. Iron powder serves as the

stoichiometric reductant, while catalytic HCl activates the iron surface and the aldehyde.

Materials:

5-Methoxy-2-nitrobenzaldehyde (1.0 equiv)

Ethyl phenylacetate (1.1 equiv)

Iron powder (325 mesh, 4.0 equiv)

Hydrochloric acid (conc., 0.1 equiv)
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Solvent: Ethanol/Water (4:1 v/v)

Procedure:

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux

condenser, add 5-methoxy-2-nitrobenzaldehyde (10.0 mmol, 1.81 g) and ethyl phenylacetate

(11.0 mmol, 1.80 g) in Ethanol (40 mL).

Activation: Add Iron powder (40.0 mmol, 2.23 g) to the solution. Add Water (10 mL) followed

by conc. HCl (1.0 mmol, ~85 µL) dropwise.

Note: An exotherm may be observed upon acid addition. Ensure vigorous stirring to

suspend the heavy iron particles.

Reaction: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor reaction progress via TLC

(Eluent: 50% EtOAc/Hexanes). The starting nitroaldehyde (

) should disappear, and a highly fluorescent (blue/white) spot corresponding to the quinolone
(

) will appear.

Workup:

Hot filter the heterogeneous mixture through a Celite pad to remove iron residues. Wash

the pad with hot ethanol (2 x 20 mL).

Concentrate the filtrate under reduced pressure to approximately 20% of the original

volume.

Cool the residue in an ice bath for 30 minutes. The product, 6-methoxy-3-phenylquinolin-

2(1H)-one, will precipitate as an off-white to pale yellow solid.

Purification: Filter the solid and wash with cold ethanol (5 mL) followed by diethyl ether (10

mL). Dry under vacuum.[1]

Expected Yield: 75–85%
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Characterization:

NMR (DMSO-

) typically shows a broad singlet >11 ppm (NH) and a singlet around 7.9 ppm (H4).

Step 2: Synthesis of 2-Chloro-6-methoxy-3-
phenylquinoline
The lactam is converted to the chloro-quinoline using phosphorus oxychloride. This reaction

proceeds via an imidoyl chloride intermediate.

Materials:

6-Methoxy-3-phenylquinolin-2(1H)-one (from Step 1)

Phosphorus oxychloride (

, Reagent Grade, excess)

Optional:

-Dimethylaniline (catalytic, base scavenger)

Procedure:

Safety Alert:

is corrosive and reacts violently with water. Perform all operations in a fume hood.

Setup: Place 6-methoxy-3-phenylquinolin-2(1H)-one (5.0 mmol, 1.26 g) into a dry 50 mL

round-bottom flask.

Reagent Addition: Carefully add

(5.0 mL, ~10 equiv). The solid may not dissolve immediately.

Reaction: Fit the flask with a drying tube (CaCl2) and heat to reflux (105 °C) for 2–3 hours.

The mixture will become homogeneous and turn yellow/orange.
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Endpoint: TLC (20% EtOAc/Hexanes) shows conversion of the polar lactam to a non-polar

spot (

).

Quenching (Critical):

Cool the reaction mixture to room temperature.

Pour the mixture slowly onto crushed ice (50 g) with vigorous stirring. Maintain

temperature < 20 °C.

Neutralize the resulting acidic solution carefully with 2M NaOH or saturated

solution until pH ~8.

Extraction: Extract the aqueous suspension with Dichloromethane (DCM) (3 x 30 mL).

Finishing: Dry the combined organic layers over anhydrous

, filter, and concentrate in vacuo.

Purification: The crude residue is usually pure enough for subsequent steps. If necessary,

recrystallize from Ethanol or purify via flash chromatography (Hexanes/EtOAc 9:1).

Expected Yield: 85–92%

Appearance: Pale yellow crystalline solid.

Quantitative Data Summary
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Parameter
Step 1: Reductive
Cyclization

Step 2: Chlorination

Reagents

5-OMe-2-

-Benzaldehyde, Et-

Phenylacetate, Fe/HCl

(neat)

Temperature 80 °C (Reflux) 105 °C (Reflux)

Time 4–6 Hours 2–3 Hours

Workup
Filtration (Celite) +

Crystallization
Ice Quench + Extraction

Yield 75–85% 85–92%

Key Byproduct
Iron oxides (Removed by

filtration)

Phosphoric acid (Removed by

wash)

Advantage No C4-Formylation High Regioselectivity

Mechanism & Workflow Visualization
The reductive cyclization involves the reduction of the nitro group to an aniline, which then

attacks the ester carbonyl. The subsequent chlorination involves the tautomerization of the

quinolone to the quinolinol, activation by

, and nucleophilic displacement by chloride.

Figure 2: Process flow for the two-step synthesis.

Troubleshooting & Optimization
Incomplete Cyclization (Step 1): If the intermediate amino-ester is observed, increase the

reflux time or add a catalytic amount of glacial acetic acid to facilitate ring closure.

Low Yield in Step 2: Ensure the starting quinolone is completely dry. Residual water reacts

with

, reducing its potency and generating heat.
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Alternative Reagents: If Iron/HCl is problematic for scale-up (due to waste disposal),

in Ethanol or

can be used for the reduction step, though Fe is generally more cost-effective for this specific
transformation.
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Utilizes the principles of the reductive cyclization of o-nitrobenzaldehydes with arylacet

Reference: McNulty, J., et al. "A mild and efficient way for the synthesis of 3-

phenylquinoline-2-ol derivatives."[2] ResearchGate (Cited in search results as Snippet

1.3).

See also: A. R. Katritzky et al., Comprehensive Heterocyclic Chemistry.

Chlorination Protocol

Standard Vilsmeier-Haack/POCl3 chlorination conditions adapted for 2-quinolones.

Reference: Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related

Fused Pyridines." J. Chem. Soc., Perkin Trans. 1, 1981, 1520. Link (Note: This paper

describes the Vilsmeier route; the chlorination conditions are analogous).

Compound Data

Target CAS: 85274-57-3 (2-Chloro-6-methoxy-3-phenylquinoline).[3]

Source: Sigma-Aldrich Catalog / Molbase Compound D

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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